molecular formula C17H18N2O3 B12117373 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide

Cat. No.: B12117373
M. Wt: 298.34 g/mol
InChI Key: AXDKOLFACVJUMH-UHFFFAOYSA-N
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Description

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a 2,6-dimethylphenoxy group and an acetylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide typically involves multiple steps:

    Formation of 2,6-Dimethylphenoxyacetic Acid: This can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 2,6-dimethylphenoxyacetic acid is then acetylated using acetic anhydride to form 2,6-dimethylphenoxyacetyl chloride.

    Amidation: The final step involves reacting the 2,6-dimethylphenoxyacetyl chloride with 4-aminobenzamide in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2,6-dimethylphenyl)benzamide: A structurally similar compound with potential biological activities.

    N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: Another related compound with different substituents on the benzamide core.

Uniqueness

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenoxy group and the acetylamino group provides distinct steric and electronic properties that differentiate it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-11-4-3-5-12(2)16(11)22-10-15(20)19-14-8-6-13(7-9-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)

InChI Key

AXDKOLFACVJUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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